molecular formula C13H10N4O2S B2535361 6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034447-88-4

6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2535361
CAS No.: 2034447-88-4
M. Wt: 286.31
InChI Key: FHLZUMBLKJYFBP-UHFFFAOYSA-N
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Description

6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a benzene ring, a pyrimidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring can be constructed via a cyclization reaction involving a suitable precursor such as a β-diketone or β-ketoester.

    Coupling Reaction: The final step involves coupling the thiazole and pyrimidine rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or quinones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into cellular processes and disease mechanisms.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit comparable biological activities.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine arabinoside are well-known pyrimidine derivatives with significant medicinal applications.

Uniqueness

6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-7-3-2-4-9-11(7)16-13(20-9)17-12(19)8-5-10(18)15-6-14-8/h2-6H,1H3,(H,14,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLZUMBLKJYFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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